molecular formula C8H8ClF3N2 B1392997 6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine CAS No. 1160994-88-6

6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1392997
CAS No.: 1160994-88-6
M. Wt: 224.61 g/mol
InChI Key: OKEZJJABVTWCBK-UHFFFAOYSA-N
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Description

6-Chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine is a halogenated pyridine derivative featuring a trifluoromethyl group at position 4, a chlorine atom at position 6, and a dimethylamino group at position 2. Its molecular formula is C₈H₉ClF₃N₂, with a molecular weight of 229.62 g/mol . This compound is primarily utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors where lipophilicity and electronic effects are critical.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 6-chloro-4-trifluoromethyl-pyridine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may lead to the formation of various oxidized or reduced products .

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study its effects on various biological systems. It may be used as a tool to investigate the role of specific molecular targets and pathways in biological processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a lead compound for drug discovery .

Industry

In industry, this compound is used in the production of various chemical products. It may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

A critical distinction lies in the heterocyclic core. The target compound contains a pyridine ring , whereas analogs like 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 866648-53-5) feature a pyrimidine ring . Pyrimidines introduce additional nitrogen atoms at positions 1 and 3, altering electronic distribution and hydrogen-bonding capabilities. For example, the pyrimidine analog has a molecular formula of C₇H₇ClF₃N₃ (MW: 225.60 g/mol) and is used in kinase inhibitor development due to its enhanced polarity .

Substituent Positional Isomerism

  • 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-28-3) places the trifluoromethyl group at position 5 instead of 3. Its molecular weight is 196.56 g/mol .
  • 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 915924-97-9) swaps the chlorine and trifluoromethyl positions on a pyrimidine ring, leading to distinct reactivity in nucleophilic substitution reactions .

Functional Group Modifications

  • 6-Chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1023813-53-7) replaces the dimethylamino group with a single methyl group, reducing lipophilicity (logP: ~2.1 vs. ~2.8 for the target compound). This modification impacts membrane permeability and metabolic stability .
  • Fluazinam (CAS 79622-59-6), a fungicidal agent, incorporates multiple electron-withdrawing groups (Cl, CF₃, NO₂) on both pyridine and benzene rings. Its larger structure (MW: 465.10 g/mol) and nitro groups enhance redox activity, making it unsuitable for therapeutic applications but effective in agriculture .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Notes References
6-Chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine C₈H₉ClF₃N₂ 229.62 Cl (6), CF₃ (4), N,N-dimethyl (2) Drug intermediate, agrochemicals
6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine C₇H₇ClF₃N₃ 225.60 Cl (6), CF₃ (2), N,N-dimethyl (4) Kinase inhibitors
6-Chloro-5-(trifluoromethyl)pyridin-2-amine C₆H₄ClF₃N₂ 196.56 Cl (6), CF₃ (5) Agrochemical intermediates
Fluazinam C₁₃H₄Cl₂F₆N₄O₄ 465.10 Cl (3,5), CF₃ (4), NO₂ (2,6) Fungicide

Biological Activity

6-Chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine (CAS No. 34486-23-2) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The compound's unique trifluoromethyl group and chlorinated structure contribute to its pharmacological profile, making it a candidate for various therapeutic applications.

  • Molecular Formula : C₈H₈ClF₃N₂
  • Molecular Weight : 196.56 g/mol
  • CAS Number : 34486-23-2
  • MDL Number : MFCD00128898
  • Boiling Point : Not specified

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, highlighting its potential as an antitumor agent and its selectivity against certain cancer cell lines.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties:

  • Inhibitory Effects on Cell Proliferation : The compound demonstrated a strong inhibitory effect on the proliferation of the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, with an IC₅₀ value of approximately 0.126 μM. This suggests high potency against aggressive cancer types while showing reduced effects on non-cancerous cells, indicating a favorable therapeutic window .
  • Mechanism of Action : The compound has been observed to inhibit key signaling pathways involved in tumor growth. Specifically, it affects the phosphorylation of EGFR (Epidermal Growth Factor Receptor), induces apoptosis in resistant cell lines, and arrests the cell cycle at the G2/M phase .
  • Metastasis Inhibition : In vivo studies using BALB/c nude mice revealed that treatment with this compound significantly inhibited lung metastasis of TNBC cells compared to known treatments, suggesting its potential as a therapeutic agent in metastatic cancer management .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at position 4 of the pyridine ring is critical for enhancing biological activity. Comparative studies have shown that derivatives lacking this group exhibit significantly reduced activity against Chlamydia and other pathogens, emphasizing the importance of electron-withdrawing groups in enhancing efficacy .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Chlamydia Infection Models : In vitro assays demonstrated that this compound selectively inhibited Chlamydia infections, outperforming several existing treatments. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis due to its structural properties .
  • Cancer Therapeutics : A study highlighted that compounds structurally similar to this compound showed promising results in targeting various cancer cell lines, with specific emphasis on their selective toxicity towards malignant cells over healthy ones .

Comparative Biological Activity Table

Compound NameIC₅₀ (μM)Target Cell LineMechanism of Action
This compound0.126MDA-MB-231 (TNBC)EGFR inhibition, apoptosis induction
Other Trifluoromethyl Derivative>1.0Non-cancerous MCF10AMinimal effect

Q & A

Q. What are the established synthetic routes for 6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves nucleophilic substitution and cross-coupling reactions. A validated route starts with 4,6-dichloropyrimidine derivatives, where dimethylamine is introduced via NaH-mediated nucleophilic substitution at the 2-position. Subsequent Suzuki-Miyaura coupling with trifluoromethyl-containing boronic acids at the 4-position achieves the trifluoromethyl substitution . Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically affect yields. For example, using Pd(PPh₃)₄ as a catalyst in THF at 80°C optimizes cross-coupling efficiency, while excess NaH (1.2–1.5 eq.) ensures complete dimethylamination .

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce diverse aryl/heteroaryl groups to this compound?

Advanced Research Question
Optimization involves:

  • Catalyst Selection : Pd catalysts like PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligands enhance coupling efficiency for electron-deficient boronic acids .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of trifluoromethyl intermediates, but may require lower temperatures (60–70°C) to avoid side reactions.
  • Boronic Acid Activation : Pre-activation with K₂CO₃ or CsF increases nucleophilicity, especially for sterically hindered substrates.
  • Post-Reaction Purification : Gradient column chromatography (hexane:EtOAc) resolves regioisomers, while recrystallization from ethanol removes Pd residues .

Q. What analytical techniques are critical for resolving molecular conformation and crystallographic packing of this compound?

Advanced Research Question

  • X-ray Crystallography : Single-crystal analysis reveals dihedral angles between the pyridine ring and substituents (e.g., trifluoromethyl and dimethylamine groups), which influence π-π stacking and hydrogen bonding. For example, intramolecular N–H⋯N hydrogen bonds stabilize planar conformations .
  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify regioselectivity, with characteristic shifts for Cl (δ ~160 ppm in ¹³C) and CF₃ (δ ~120 ppm) .
  • DFT Calculations : Molecular orbital analysis (e.g., HOMO-LUMO gaps) predicts reactivity trends, such as electrophilic attack at the 4-position .

Q. How do substituents (e.g., Cl, CF₃) influence electrophilic substitution reactivity in related pyridine derivatives?

Basic Research Question
The electron-withdrawing trifluoromethyl group at the 4-position deactivates the pyridine ring, directing electrophiles (e.g., nitration, halogenation) to the 2- or 6-positions. Chlorine at the 6-position further enhances this effect, making the compound resistant to further electrophilic attack unless strong Lewis acids (e.g., AlCl₃) are used . Kinetic studies in HNO₃/H₂SO₄ mixtures show slower nitration rates compared to non-fluorinated analogs, corroborated by Hammett σ⁺ values .

Q. How should researchers address contradictions in spectroscopic data for structurally similar analogs?

Advanced Research Question
Discrepancies often arise from:

  • Tautomerism : Equilibrium between amine and imine forms in DMSO can cause split peaks in ¹H NMR. Variable-temperature NMR (VT-NMR) at 25–80°C resolves dynamic effects .
  • Crystallographic Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points and XRD patterns. Use DSC to identify polymorphs .
  • Impurity Profiles : LC-MS with high-resolution ESI+ detects trace byproducts (e.g., dechlorinated intermediates) that may skew elemental analysis .

Q. What strategies mitigate challenges in regioselective functionalization of the pyridine core?

Advanced Research Question

  • Protecting Groups : Temporary protection of the dimethylamine group with Boc anhydride prevents unwanted side reactions during halogenation .
  • Directed ortho-Metalation : Use of LDA (lithium diisopropylamide) at −78°C directs lithiation to the 3-position, enabling carboxylation or alkylation .
  • Microwave-Assisted Synthesis : Accelerates reactions (e.g., amidation) under controlled conditions, reducing decomposition of thermally sensitive intermediates .

Q. How does the compound’s electronic structure impact its utility in medicinal chemistry?

Basic Research Question
The trifluoromethyl group enhances metabolic stability and membrane permeability, while the chloro substituent provides a handle for further derivatization (e.g., Suzuki coupling for library synthesis). Docking studies suggest the planar pyridine core interacts with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Advanced Research Question

  • Low Yields in Cross-Coupling : Steric hindrance from the dimethylamine group reduces catalytic turnover. Solutions include using bulkier ligands (XPhos) or microwave irradiation .
  • Purification Challenges : Hydrophobic CF₃ groups complicate aqueous workup. Switch to fluorous-phase extraction or silica gel modified with perfluorinated tags .

Properties

IUPAC Name

6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2/c1-14(2)7-4-5(8(10,11)12)3-6(9)13-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEZJJABVTWCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine

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